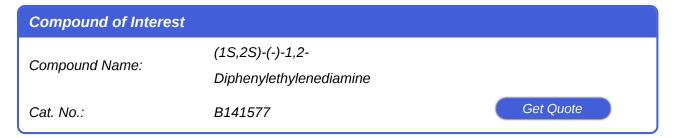


# (1S,2S)-(-)-1,2-Diphenylethylenediamine: A Comprehensive Structural Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-(-)-1,2-Diphenylethylenediamine, a chiral diamine, is a cornerstone in modern asymmetric synthesis. Its rigid C<sub>2</sub>-symmetric scaffold has proven invaluable as a chiral ligand and auxiliary in a multitude of stereoselective transformations, most notably in asymmetric transfer hydrogenation and Michael additions. This technical guide provides an in-depth analysis of its structural properties, offering a valuable resource for researchers leveraging this critical molecule in catalyst design and drug development.

## **Core Structural and Physical Properties**

**(1S,2S)-(-)-1,2-Diphenylethylenediamine** is a white to light yellow crystalline powder. A summary of its key physical and chemical properties is provided in the table below.



Property	Value
Molecular Formula	C14H16N2
Molecular Weight	212.29 g/mol [1]
CAS Number	29841-69-8[1]
Melting Point	83-85 °C
Optical Rotation	$[\alpha]_{20}/D -102^{\circ}, c = 1 \text{ in ethanol}$
Appearance	White to light yellow crystalline powder

## **Crystallographic Data**

The three-dimensional arrangement of atoms in **(1S,2S)-(-)-1,2-Diphenylethylenediamine** has been determined by single-crystal X-ray diffraction. The data presented here is based on the crystal structure of its enantiomer, **(1R,2R)-(+)-1,2-Diphenylethylenediamine** (CCDC 209946), as the bond lengths, bond angles, and the magnitude of torsion angles are identical.

Table 1: Selected Bond Lengths

Atom 1	Atom 2	Bond Length (Å)
C1	C2	1.525
C1	N1	1.470
C2	N2	1.471
C1	C3	1.512
C2	C9	1.511

Table 2: Selected Bond Angles



Atom 1	Atom 2	Atom 3	Bond Angle (°)
N1	C1	C2	110.8
N2	C2	C1	110.7
C3	C1	C2	113.4
C9	C2	C1	113.5
N1	C1	C3	111.1
N2	C2	C9	111.0

Table 3: Selected Torsion Angles

Atom 1	Atom 2	Atom 3	Atom 4	Torsion Angle (°)
N1	C1	C2	N2	-68.5
C3	C1	C2	C9	-63.9
N1	C1	C2	C9	171.3
C3	C1	C2	N2	176.3

## **Spectroscopic Data**

Spectroscopic techniques are essential for the characterization and quality control of **(1S,2S)-(-)-1,2-Diphenylethylenediamine**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

- $\delta$  7.35 7.20 (m, 10H, Ar-H): The ten protons of the two phenyl rings appear as a complex multiplet in the aromatic region.
- δ 3.85 (s, 2H, CH-N): The two methine protons adjacent to the nitrogen atoms appear as a singlet.



 δ 1.85 (s, 4H, NH<sub>2</sub>): The four protons of the two primary amine groups appear as a broad singlet. The chemical shift of these protons can vary with concentration and solvent.

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>):

- δ 143.5 (Ar-C): Quaternary aromatic carbons.
- δ 128.4 (Ar-CH): Aromatic methine carbons.
- δ 127.2 (Ar-CH): Aromatic methine carbons.
- δ 127.0 (Ar-CH): Aromatic methine carbons.
- $\delta$  60.8 (CH-N): The two methine carbons bonded to the nitrogen atoms.

## Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Key IR Absorptions

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3380 - 3280	Medium, Broad	N-H stretch (primary amine)
3060 - 3020	Medium	C-H stretch (aromatic)
2920 - 2850	Medium	C-H stretch (aliphatic)
1600, 1495, 1450	Medium to Strong	C=C stretch (aromatic ring)
1590	Medium	N-H bend (primary amine)
750, 695	Strong	C-H out-of-plane bend (monosubstituted benzene)

## **Mass Spectrometry**

Electron Ionization (EI) Mass Spectrum:

• Molecular Ion (M+): m/z = 212



- Base Peak: m/z = 106 ([C<sub>6</sub>H<sub>5</sub>CHNH<sub>2</sub>]<sup>+</sup>) This fragment arises from the characteristic benzylic cleavage.
- Other Key Fragments:  $m/z = 105 ([C_6H_5CH_2]^+), m/z = 77 ([C_6H_5]^+)$

## **Experimental Protocols NMR Spectroscopy**

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural confirmation.

#### Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of (1S,2S)-(-)-1,2-Diphenylethylenediamine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrument: A 400 MHz (or higher field) NMR spectrometer.
- ¹H NMR Acquisition Parameters:
  - Pulse Program: Standard single-pulse sequence.
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Acquisition Time: 4.0 s
  - Spectral Width: 16 ppm
- ¹³C NMR Acquisition Parameters:
  - Pulse Program: Proton-decoupled single-pulse sequence.
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s



Acquisition Time: 1.5 s

Spectral Width: 220 ppm

 Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

## **Single-Crystal X-ray Diffraction**

Objective: To determine the three-dimensional molecular structure.

#### Methodology:

- Crystal Growth: Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane). Slow evaporation of the solvent at room temperature is a common method for growing single crystals suitable for X-ray diffraction.
- Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.
- Data Collection:
  - Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$ ,  $\lambda$  = 0.71073 Å) and a detector.
  - Temperature: Data is typically collected at low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations.
  - Data Collection Strategy: A series of frames are collected over a range of crystal orientations (e.g., using ω-scans).
- Structure Solution and Refinement:
  - The collected diffraction data is processed to yield a set of structure factors.
  - The structure is solved using direct methods or Patterson methods.



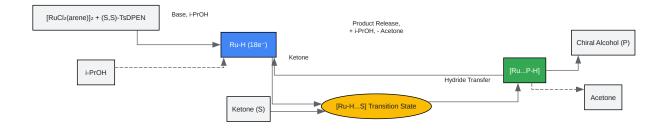
 The atomic positions and thermal parameters are refined using full-matrix least-squares on F<sup>2</sup>.

## **Signaling Pathways and Experimental Workflows**

**(1S,2S)-(-)-1,2-Diphenylethylenediamine** is a key component in many catalytic systems. One of its most prominent applications is in the form of its N-tosylated derivative, (1S,2S)-TsDPEN, which serves as a chiral ligand in Ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines.

## **Catalytic Cycle of Asymmetric Transfer Hydrogenation**

The following diagram illustrates the generally accepted catalytic cycle for the asymmetric transfer hydrogenation of a ketone using a Ru-(S,S)-TsDPEN catalyst.



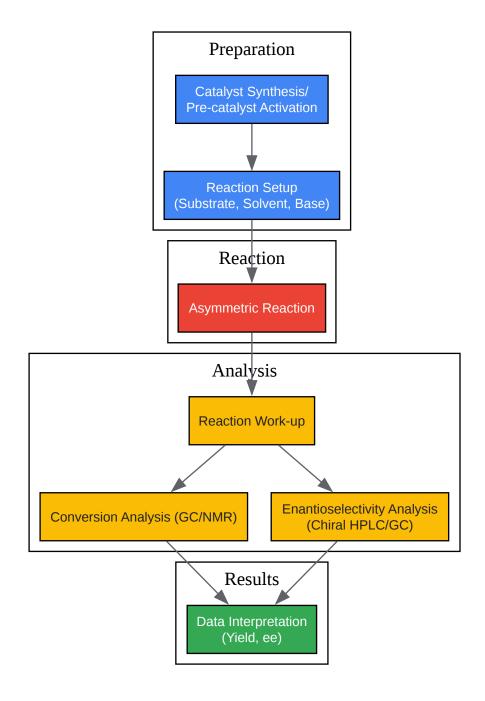
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Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

## **Experimental Workflow for Catalyst Screening**

The logical workflow for screening the efficacy of a (1S,2S)-DPEN-derived catalyst in an asymmetric reaction is depicted below.





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### References

- 1. scbt.com [scbt.com]
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